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Get Quote

Feature Effect on ABCB1 Effect on ABCG2

Overall MDR Reversal Specifically reverses ABCB1-mediated

MDR [1]

Does not reverse ABCG2-

mediated MDR [1]

In Vitro Efficacy Re-sensitized resistant cells to

ABCB1-substrate drugs (e.g.,
Doxorubicin, Paclitaxel) [1]

No reversal effect observed in

ABCG2-overexpressing cells
[1]

In Vivo Efficacy Enhanced efficacy of paclitaxel in
xenograft models [1]

Not tested (inferred from lack
of in vitro effect)

Efflux Function Inhibits ABCB1 efflux, increasing
intracellular drug accumulation [1]

No effect on ABCG2 efflux
function

ATPase Activity Suppresses ABCB1 ATPase activity
[1]

No relevant effect reported

Protein
Expression/Localization

No significant effect [1] No significant effect

Direct Binding Binds to the drug-binding site of
ABCB1 [1]

Not applicable
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Detailed Experimental Evidence

The data in the table is supported by the following key experiments:

Cytotoxicity (MTT) Assays: The core finding of specificity came from assays using drug-resistant

cancer cell lines. Falnidamol significantly re-sensitized ABCB1-overexpressing cells (HELA-Col and
SW620-Adr) to chemotherapeutic agents like doxorubicin and paclitaxel. In contrast, it did not alter

the sensitivity of ABCG2-overexpressing cells (HEK293-ABCG2) to drugs like mitoxantrone [1].
Functional Drug Accumulation/Efflux Assays: Measured by flow cytometry, these experiments

showed that falnidamol treatment led to a significant increase in the intracellular concentration of
doxorubicin in ABCB1-overexpressing cells by inhibiting the pump's efflux activity. This effect was not

observed for ABCG2 substrates [1].
Biochemical Activity (ATPase) Assays: Falnidamol was found to suppress the ATPase activity of

ABCB1. Since ATP hydrolysis provides the energy for efflux, its inhibition is a direct mechanism for
reversing MDR [1].

Binding Analysis (Docking and Cellular Thermal Shift Assay): Molecular docking simulations
indicated that falnidamol binds directly to the drug-binding site of the ABCB1 transporter. This

binding was experimentally confirmed in cells using a cellular thermal shift assay, which stabilizes
ABCB1 upon falnidamol binding [1].

The workflow below illustrates how these key experiments were used to determine falnidamol's specificity

and mechanism of action.
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Start: Investigate Falnidamol

In Vitro Models

• ABCB1-overexpressing cells
• ABCG2-overexpressing cells

MTT Cytotoxicity Assays

Flow Cytometry:
Drug Accumulation/Efflux

In Vivo Model

Mouse Xenograft using
ABCB1-overexpressing cells

Tumor Growth Inhibition

Mechanistic Studies

Western Blot &
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Immunofluorescence

ATPase Activity Assay

Molecular Docking &
Cellular Thermal Shift Assay

Key Findings

Specific reversal of
ABCB1-mediated MDR

No effect on
ABCG2-mediated MDR

Direct inhibition of
ABCB1 efflux function

Click to download full resolution via product page

Underlying Mechanisms of Specificity

The pronounced specificity of falnidamol for ABCB1 over ABCG2 is likely due to fundamental structural

and functional differences between these two transporters.

Structural Differences: ABCB1 (P-glycoprotein) and ABCG2 (BCRP) have different folds and

architectures. ABCB1 is a full transporter with two transmembrane domains (TMDs) and two
nucleotide-binding domains (NBDs). In contrast, ABCG2 is a "half-transporter" that must
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homodimerize to become functional, and its transmembrane core has a distinct, more compact
structure compared to ABCB1 [2] [3].

Binding Site Compatibility: Molecular docking analysis suggests that falnidamol binds snugly
within the drug-binding pocket of ABCB1 [1]. The unique structural features of the ABCG2 binding

cavity likely prevent a productive interaction with falnidamol, explaining the lack of inhibitory effect.
Research on other tyrosine kinase inhibitors has similarly shown that even small structural changes

can determine whether a compound inhibits ABCB1, ABCG2, or both [4] [3].

The diagram below illustrates the proposed mechanism by which falnidamol specifically inhibits ABCB1.

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 8 Tech Support

https://www.nature.com/articles/s41598-017-11794-w
https://pmc.ncbi.nlm.nih.gov/articles/PMC4900755/
https://www.smolecule.com/products/s547937?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11707883/
https://www.smolecule.com/products/s547937?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3921828/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4900755/
https://www.smolecule.com/products/s547937?utm_src=pdf-body
https://www.smolecule.com/products/s547937?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Falnidamol
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Conclusion

Current evidence firmly establishes falnidamol as a highly specific and potent inhibitor of ABCB1 with

no demonstrated activity against ABCG2. Its mechanism involves direct binding to ABCB1, inhibition of its

ATPase activity, and subsequent blockage of drug efflux. This makes falnidamol a promising candidate for

combination therapies aimed at overcoming ABCB1-mediated multidrug resistance in cancer, without

affecting pathways governed by ABCG2.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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